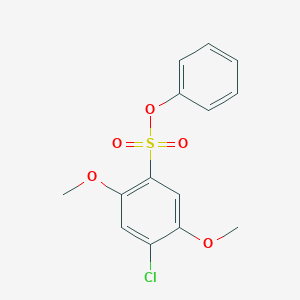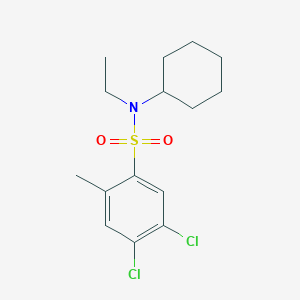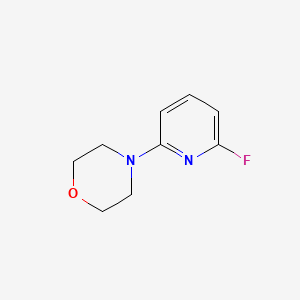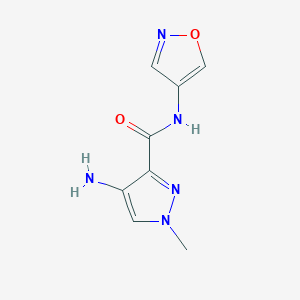
6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as NOCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves the inhibition of various cellular pathways that are involved in cancer progression and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been shown to activate the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
実験室実験の利点と制限
The advantages of using 6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide in lab experiments include its high solubility in water and its ability to easily penetrate cell membranes. Additionally, this compound exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, the limitations of using this compound in lab experiments include its relatively low stability and its susceptibility to degradation under certain conditions.
将来の方向性
There are several future directions for research on 6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide. One potential direction is to investigate the use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Finally, future studies should focus on optimizing the synthesis method of this compound to increase its yield and stability.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits anticancer and anti-inflammatory properties and has been shown to possess various biochemical and physiological effects. The synthesis of this compound involves a multi-step process, and its use in lab experiments has both advantages and limitations. Future research on this compound should focus on investigating its use in combination with other chemotherapeutic agents, elucidating its mechanism of action, and optimizing its synthesis method.
合成法
The synthesis of 6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves a multi-step process, starting with the reaction of 4-phenoxyaniline with 2-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with malonic acid in the presence of a catalyst to produce a chromene derivative. Finally, the nitration of the chromene derivative using nitric acid and acetic anhydride produces this compound. The overall yield of this compound synthesis is approximately 60%.
科学的研究の応用
6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers.
特性
IUPAC Name |
6-nitro-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c25-21(19-13-14-12-16(24(27)28)8-11-20(14)30-22(19)26)23-15-6-9-18(10-7-15)29-17-4-2-1-3-5-17/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUAATYNKUOLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2625924.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)
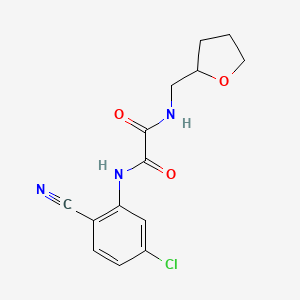


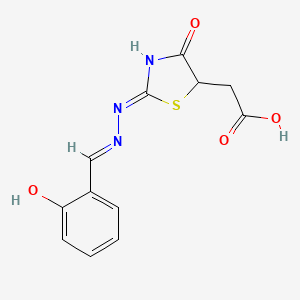
![4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B2625934.png)
![N-(2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625936.png)
